3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide
Overview
Description
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a dioxoisoquinoline moiety, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isoquinoline core, followed by the introduction of the nitro group and the thiazole ring. Common reagents used in these reactions include nitrating agents, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases. Researchers are investigating its mechanism of action and efficacy in preclinical models.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in electronics, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The nitro group and thiazole ring are key functional groups that enable binding to proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide shares structural similarities with other nitroaromatic compounds and thiazole derivatives.
- Compounds such as 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)butanamide and 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)pentanamide have similar core structures but differ in the length of the alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both a nitro group and a thiazole ring in the same molecule provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S/c23-14(20-18-19-7-9-28-18)6-8-21-16(24)11-3-1-2-10-13(22(26)27)5-4-12(15(10)11)17(21)25/h1-5,7,9H,6,8H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURKWLVYCTAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)NC4=NC=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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